molecular formula C11H11FN2O B12439621 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B12439621
M. Wt: 206.22 g/mol
InChI Key: ORNJAZNBTXRTHF-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is an organic compound that features a fluorinated phenyl ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

  • 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol
  • 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethane
  • 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde

Comparison: 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both a fluorinated phenyl ring and a pyrazole moiety, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, binding affinity, and potential for diverse chemical modifications .

Properties

IUPAC Name

1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNJAZNBTXRTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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